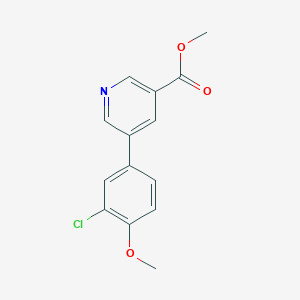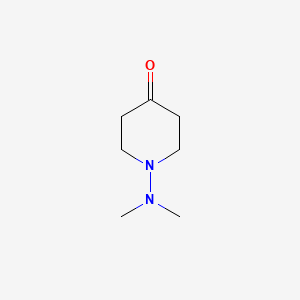
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 2-aminoazetidine-2-carboxylic acid (AAC), is an organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for synthesizing a variety of compounds, including pharmaceuticals, biochemicals, and agrochemicals. AAC can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Ugi reaction, and the Biginelli reaction. AAC has been used in scientific research in fields such as pharmacology, biochemistry, and agrochemistry.
Applications De Recherche Scientifique
Organic Synthesis Applications
Organic synthesis often focuses on the development of novel compounds with potential pharmacological activities or as intermediates in the synthesis of more complex molecules. Compounds similar to "1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one" could be explored for their synthetic utility in creating pharmacologically active molecules. For instance, the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been investigated for their potential applications in medicinal chemistry and as intermediates in organic synthesis (Issac & Tierney, 1996).
Bioremediation of Organochlorine Compounds
Organochlorine compounds, due to their persistence and potential for bioaccumulation, pose significant environmental and health risks. Research into the bioremediation of soils contaminated with such compounds, including DDT, highlights the ongoing efforts to mitigate their impact. Studies have shown that biodegradation, particularly through microbial action, can effectively reduce concentrations of these compounds in the environment, offering a cost-effective and environmentally friendly remediation strategy (Foght et al., 2001).
Impact on Health and Environment
The toxicological profile and environmental persistence of organochlorine compounds, such as DDT and its metabolites, have been extensively studied. These compounds act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems, and their presence in the environment is a significant concern due to their ability to bioaccumulate and exert toxic effects over long periods. Research efforts continue to assess the environmental and health impacts of these compounds, aiming to inform regulatory policies and public health interventions (Burgos-Aceves et al., 2021).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)5-11(15)14-6-9(13)7-14/h1-4,9H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIYAHQCMLLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)


![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)